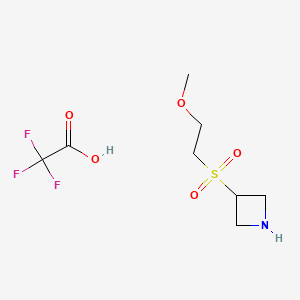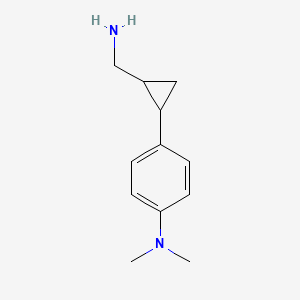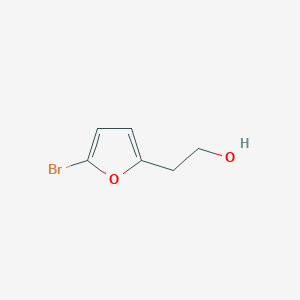
6-(Sulfanylmethyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Sulfanylmethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanylmethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sulfanylmethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced synthetic techniques such as Suzuki-Miyaura cross-coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for large-scale production .
化学反应分析
Types of Reactions
6-(Sulfanylmethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, organomagnesiums, and transition metal catalysts. For example, reactions with pentafluoro- and pentachloropyridine involve nucleophilic substitution at the oxygen or nitrogen atoms .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .
科学研究应用
6-(Sulfanylmethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
作用机制
The mechanism of action of 6-(Sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 6-(Sulfanylmethyl)pyridin-3-ol include:
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
These compounds share the pyridine ring structure but differ in the position and type of substituents .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
属性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC 名称 |
6-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |
InChI 键 |
AROIPMRIIURQFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)







